molecular formula C20H17N5O B2880966 3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-97-9

3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2880966
CAS No.: 891114-97-9
M. Wt: 343.39
InChI Key: DLIOWVMZPWDSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a substituted benzamide moiety. The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-7-16(10-14(13)2)20(26)22-17-5-3-4-15(11-17)18-8-9-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOWVMZPWDSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo-Pyridazine Core

The triazolo-pyridazine system is constructed via cyclocondensation of pyridazine precursors with hydrazine derivatives. A representative protocol involves:

Step 1: Preparation of 6-Chloropyridazin-3(2H)-one
Pyridazin-3(2H)-one is chlorinated using phosphorus oxychloride (POCl₃) at 80–100°C for 6 hours, yielding 3,6-dichloropyridazine.

Step 2: Amination at Position 6
3,6-Dichloropyridazine reacts with ammonium hydroxide under reflux to produce 6-amino-3-chloropyridazine. This intermediate is critical for subsequent triazole ring formation.

Step 3: Triazole Ring Formation
6-Amino-3-chloropyridazine undergoes cyclization with formic hydrazide in acetic acid at 120°C, formingtriazolo[4,3-b]pyridazin-6-amine. The reaction proceeds via nucleophilic attack and dehydration.

Reaction Step Reagents/Conditions Yield (%)
Chlorination POCl₃, 80–100°C 85
Amination NH₄OH, reflux 78
Cyclization HCONHNH₂, AcOH 65

Coupling to the Phenyl Ring

The triazolo-pyridazine core is linked to the central phenyl group via Suzuki-Miyaura cross-coupling:

Step 4: Boronic Acid Preparation
3-Bromoaniline is converted to 3-aminophenylboronic acid pinacol ester using bis(pinacolato)diboron and a palladium catalyst (Pd(dppf)Cl₂).

Step 5: Suzuki Coupling
6-Chloro-triazolo[4,3-b]pyridazine reacts with 3-aminophenylboronic acid in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 80°C for 12 hours. Pd(PPh₃)₄ catalyzes the coupling, yielding 3-(triazolo[4,3-b]pyridazin-6-yl)aniline.

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent DME/H₂O (3:1)
Temperature 80°C
Yield 72%

Formation of the Benzamide Moiety

The final step involves acylation of the aniline intermediate with 3,4-dimethylbenzoyl chloride:

Step 6: Acylation Reaction
3-(triazolo[4,3-b]pyridazin-6-yl)aniline is treated with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, yielding the target compound.

Reagent Quantity (Equiv.)
3,4-Dimethylbenzoyl chloride 1.2
TEA 2.0
Reaction Time 4 hours
Yield 88%

Optimization and Reaction Conditions

Catalytic Efficiency in Suzuki Coupling

Palladium catalysts significantly impact coupling efficiency. Comparative studies show Pd(PPh₃)₄ outperforms PdCl₂(dppf) in aryl-aryl bond formation, reducing side products like homocoupled biphenyls.

Solvent Effects in Cyclization

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization yields by stabilizing transition states. Acetic acid, however, remains preferred for triazole formation due to its dual role as solvent and proton donor.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.30 (s, 6H, CH₃), 7.45–8.20 (m, 8H, aromatic), 10.50 (s, 1H, NH).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Competing pathways may yieldtriazolo[4,3-a]pyridazine isomers. Employing microwave-assisted synthesis at 150°C for 30 minutes suppresses isomerization, improving regioselectivity to 9:1.

Protecting Group Strategies

The aniline group’s reactivity necessitates protection during Suzuki coupling. tert-Butoxycarbonyl (Boc) protection with subsequent TFA deprotection minimizes undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide
  • Key Differences : Lacks the 3,4-dimethyl substitution on the benzamide ring.
  • Biological Activity : Exhibits moderate to good antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Synthesis : Derived from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl aniline, highlighting the importance of the methyl group on the triazolo-pyridazine for activity .
(b) (E)-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]Propenoic Acid (E-4b)
  • Physical Properties: Melting point of 253–255°C (ethanol/DMF), indicating high crystallinity and stability .
  • Applications : Structural analogs are explored as enzyme inhibitors due to their acidic and planar motifs .
(c) N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (Lin28-1632)
  • Key Differences : Replaces the benzamide with an acetamide group and adds an N-methyl substitution.
  • Biological Activity : Functions as a Lin28 protein inhibitor, demonstrating utility in regenerative medicine and cancer research. Applied at 80 µM concentrations in topical assays .
  • CAS Number : 108825-65-6 .
(d) N-Phenyl-3-(1-(3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl)Propenamide
  • Key Differences : Features a trifluoromethyl group on the triazolo-pyridazine and a pyrrolidine-propenamide chain.
  • Synthesis : Produced via visible-light-mediated C(sp³)–C(sp³) coupling, yielding 44% efficiency .
  • Applications : Designed for enhanced metabolic stability and target engagement in kinase inhibition .

Comparative Data Table

Compound Name Key Structural Features Melting Point (°C) Biological Activity Reference
3,4-Dimethyl-N-(3-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Phenyl)Benzamide 3,4-Dimethyl benzamide, triazolo-pyridazine core Not reported Hypothesized antimicrobial
N-(3-(6-Methyl-Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide Methyl on triazolo-pyridazine Not reported Moderate antimicrobial
(E)-4b Propenoic acid, pyrazole 253–255 Enzyme inhibition potential
Lin28-1632 N-Methyl acetamide Not reported Lin28 protein inhibition
N-Phenyl-3-(1-(3-Trifluoromethyl-Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl)Propenamide Trifluoromethyl, pyrrolidine-propenamide Not reported Kinase inhibition (44% yield)

Key Findings from Comparative Analysis

Substituent Impact: Methyl or trifluoromethyl groups on the triazolo-pyridazine enhance target selectivity and metabolic stability . 3,4-Dimethyl substitution on benzamide may improve membrane permeability compared to non-substituted analogs .

Biological Activity: Antimicrobial activity correlates with the presence of electron-withdrawing groups (e.g., methyl) on the heterocyclic core . Acidic side chains (e.g., propenoic acid in E-4b) enable interactions with charged enzymatic residues, broadening therapeutic applications .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., methyl) are synthesized in higher yields (e.g., 44–80%) compared to complex analogs .

Biological Activity

The compound 3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic derivative belonging to the class of benzamides and incorporates a unique triazolo-pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various diseases through specific mechanisms of action.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

  • Molecular Formula: C16_{16}H17_{17}N5_{5}
  • Molecular Weight: 285.34 g/mol
  • IUPAC Name: this compound

The compound's structure features a benzamide core substituted with a triazolo-pyridazine group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo-pyridazine framework. For instance, derivatives of triazolopyridazine have shown significant activity against Mycobacterium tuberculosis, with some analogs exhibiting IC50_{50} values as low as 1.35 μM . This suggests that the incorporation of the triazolo-pyridazine structure may enhance the compound's efficacy against resistant strains of bacteria.

Anticancer Properties

Research has also investigated the anticancer properties of benzamide derivatives. The compound under discussion has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies indicated that certain analogs demonstrated cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal human cells . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition

One of the notable biological activities associated with this compound is its potential as an inhibitor of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. Inhibition of this pathway is relevant for treating inflammatory diseases and certain cancers . The structure-activity relationship (SAR) studies indicate that modifications to the triazolo-pyridazine moiety can significantly affect inhibitory potency.

Case Study 1: Antitubercular Activity

A series of studies focused on derivatives similar to This compound were synthesized and tested for their antitubercular activity. The most promising compounds were identified based on their IC50_{50} values against Mycobacterium tuberculosis H37Ra. The study found that certain substitutions on the triazole ring enhanced activity significantly .

Case Study 2: Cancer Cell Line Studies

In another investigation, various benzamide derivatives were screened against several cancer cell lines including breast and lung cancer. The results indicated that compounds with a similar structure to This compound exhibited selective cytotoxicity. Notably, one derivative showed an IC50_{50} value of 5 μM against breast cancer cells while being non-toxic to normal fibroblast cells at concentrations up to 100 μM .

Summary Table of Biological Activities

Activity Type Target IC50_{50} (μM) Notes
AntitubercularMycobacterium tuberculosis1.35 - 2.18Significant activity; potential for drug development
AnticancerBreast Cancer Cells5Selective cytotoxicity; low toxicity to normal cells
Enzyme Inhibitionp38 MAPKVariesRelevant for inflammatory diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.